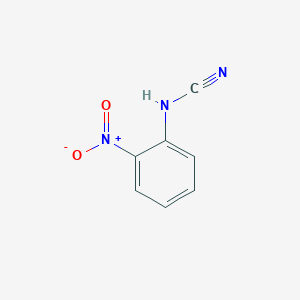
(2-Nitrophenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrophenyl)cyanamide is an organic compound characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a cyanamide group (-NCN)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)cyanamide typically involves the reaction of 2-nitroaniline with cyanogen bromide or other cyanating agents under controlled conditions. One common method includes the treatment of 2-nitroaniline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (2-Nitrophenyl)cyanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Heating with appropriate reagents like sulfur or phosphorus compounds.
Major Products Formed:
Reduction: 2-Aminophenylcyanamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Cyclization: Various heterocyclic compounds, such as thiophenes or pyrimidines.
Aplicaciones Científicas De Investigación
(2-Nitrophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Nitrophenyl)cyanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. These interactions can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and leading to biological effects .
Comparación Con Compuestos Similares
(4-Nitrophenyl)cyanamide: Similar structure but with the nitro group at the para position.
(2-Nitrophenyl)thiocyanate: Contains a thiocyanate group instead of a cyanamide group.
(2-Nitrophenyl)acetamide: Contains an acetamide group instead of a cyanamide group.
Uniqueness: (2-Nitrophenyl)cyanamide is unique due to the presence of both a nitro group and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo reduction, substitution, and cyclization reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
5465-98-5 |
|---|---|
Fórmula molecular |
C7H5N3O2 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2-nitrophenyl)cyanamide |
InChI |
InChI=1S/C7H5N3O2/c8-5-9-6-3-1-2-4-7(6)10(11)12/h1-4,9H |
Clave InChI |
JAFZFVHQPVIUAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


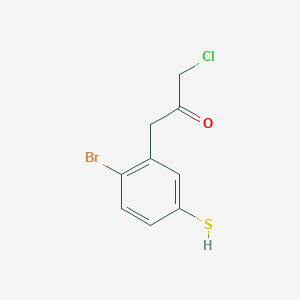
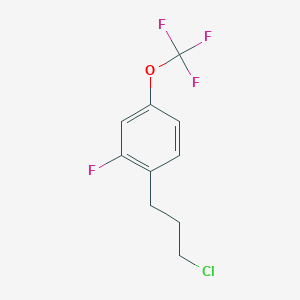
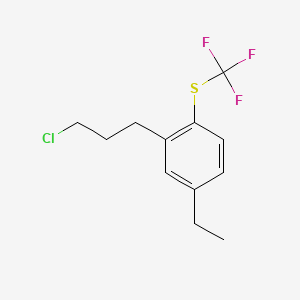

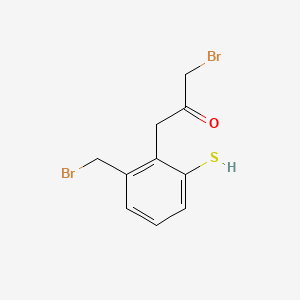
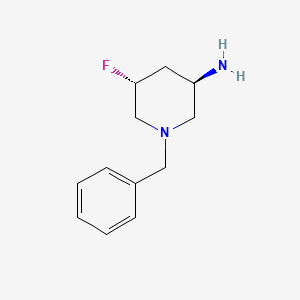
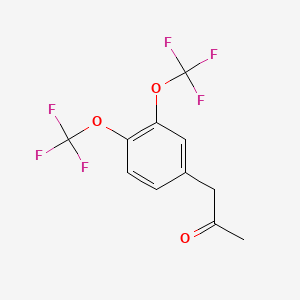
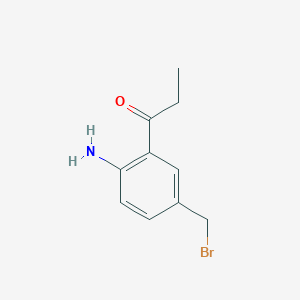
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

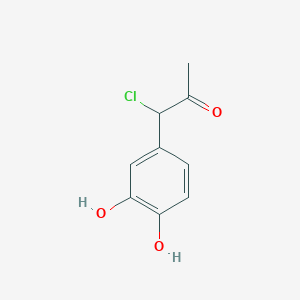
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
